molecular formula C8H16N2O B14561238 4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol CAS No. 62114-03-8

4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol

Cat. No.: B14561238
CAS No.: 62114-03-8
M. Wt: 156.23 g/mol
InChI Key: DBPDBAFGZDSJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Diazabicyclo[310]hexan-2-yl)butan-1-ol is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol typically involves the cycloaddition of azomethine ylides with azirines. This reaction is catalyzed by copper(I) complexes, such as CuI/®-Fesulphos, and can achieve high diastereoselectivities and enantioselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminium hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Diazabicyclo[310]hexan-2-yl)butan-1-ol is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

62114-03-8

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(1,3-diazabicyclo[3.1.0]hexan-2-yl)butan-1-ol

InChI

InChI=1S/C8H16N2O/c11-4-2-1-3-8-9-5-7-6-10(7)8/h7-9,11H,1-6H2

InChI Key

DBPDBAFGZDSJCD-UHFFFAOYSA-N

Canonical SMILES

C1C2CN2C(N1)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.